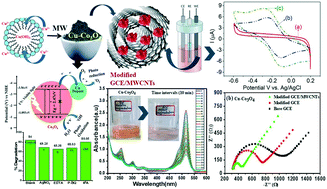Mechanistic insight into the photocatalytic degradation of organic pollutants and electrochemical behavior of modified MWCNTs/Cu–Co3O4 nanocomposites
Reaction Chemistry & Engineering Pub Date: 2022-05-16 DOI: 10.1039/D2RE00117A
Abstract
The present work reported the synthesis of pure Co3O4 and Cu–Co3O4 nanocrystals by the PEG (polyethylene glycol)-assisted microwave heating route. The crystallinity, morphology, elemental composition, and optical and electrical properties of the as-synthesized materials were characterized by XRD, FE-SEM, EDX, FTIR, UV-vis, PL, BET, EIS, and CV (electrochemical behavior) studies. The existence of cubic nanocrystals with interstitial doping was confirmed by XRD analysis. The incorporation of the dopant resulted in a reduction in the crystallite size of the synthesized samples. In addition, crystallite sizes were calculated from XRD peak broadening using both Scherrer and William–Hall plot methods. The crystallinity of the samples was confirmed by FESEM images and EDX analysis of elemental composition revealed the presence of dopant elements in the synthesized sample. FTIR spectra indicated the two absorption bands from the stretching vibration of the metal–oxygen bonds in Co3O4. The optical properties of Cu–Co3O4 nanocrystals examined using UV-visible spectroscopy showed a shift of maximum absorption to the UV region (blue shift), indicating an increase in band-gap energy. Photoluminescence spectroscopy was used to measure the trapping efficiency and migration of charge carriers which revealed the electron–hole pair's recombination behavior. The specific surface area of the synthesized samples was recorded by BET analysis. Electrochemical measurements were performed on modification of the glassy carbon electrode (GCE) with multi-walled carbon nanotubes (MWCNT) decorated with Co3O4 and Cu–Co3O4 using cyclic voltammetry and electrochemical impedance studies. The photocatalytic performance of both pure and Cu–Co3O4 nanocrystals was evaluated by the degradation of EY dye under UV-visible light irradiation. Experimental parameters including the initial dye concentration, catalyst dose, and pH were ascertained under favorable conditions for photocatalytic degradation. The maximum degradation (84.50%) was achieved at natural pH for continuous irradiation up to 300 min. The experimental results showed that the incorporation of Cu into pure Co3O4 enhanced its photocatalytic activity, which is due to a decreased rate of electron–hole recombination and an increase in specific surface area of Cu–Co3O4 nanocrystals. The in situ capture study suggests that the major active species were found to be photogenerated holes (h+) and superoxide radical anions (˙O2−) for the degradation of EY dye. The predicted masses of fragments are well justified by the mass spectral data and the cycling degradation of EY showed good reusability for Cu–Co3O4. The antimicrobial activity of pure Co3O4 and Cu–Co3O4 nanocrystals was investigated using the well-diffusion method against Gram-negative (Streptococcus mutans) and Gram-positive (Salmonella typhi) bacterial strains. Cu–Co3O4 nanocrystals can be a good candidate for environmental remediation.


Recommended Literature
- [1] Fabrication of Bi2S3/ZnO heterostructures: an excellent photocatalyst for visible-light-driven hydrogen generation and photoelectrochemical properties†
- [2] Fractional Stokes–Einstein–Debye relation and orientational entropy effects in strongly hydrogen-bonded liquid amides
- [3] Front cover
- [4] Specific capture and intact release of breast cancer cells using a twin-layer vein-shaped microchip with a self-assembled surface†
- [5] Amorphous carbon nanotubes as potent sorbents for removal of a phenolic derivative compound and arsenic: theoretical support of experimental findings
- [6] FeII/α-ketoglutarate hydroxylases involved in nucleobase, nucleoside, nucleotide, and chromatin metabolism
- [7] Iridium catalysed synthesis of piperazines from diols†
- [8] Energy framework and solubility: a new predictive model in the evaluation of the structure–property relationship of pharmaceutical solid forms†
- [9] Novel far-visible and near-infrared pH probes based on styrylcyanine for imaging intracellular pH in live cells†
- [10] Assembly of an iron-based complex into a metal–organic framework: a space confinement strategy for isolation of mono-iron complexes to protect from dimerization†

Journal Name:Reaction Chemistry & Engineering
Research Products
-
CAS no.: 129541-40-8
-
CAS no.: 10445-91-7
-
CAS no.: 18860-78-1









